molecular formula C12H13NO3 B12914774 5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester CAS No. 87352-10-1

5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester

Cat. No.: B12914774
CAS No.: 87352-10-1
M. Wt: 219.24 g/mol
InChI Key: VQQMAAFLAKVQBM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate typically involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and can be catalyzed by transition metals like copper or ruthenium. The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cycloaddition with an alkene to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-4-carboxylate
  • Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-6-carboxylate
  • Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-sulfonate

Uniqueness

Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87352-10-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-8,10H,1-2H3

InChI Key

VQQMAAFLAKVQBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=C(O1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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